molecular formula C22H20FNO B2737456 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1049340-67-1

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2737456
CAS No.: 1049340-67-1
M. Wt: 333.406
InChI Key: KVSHJPCWPMHQPV-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a fluorophenyl ring, a naphthyl group, and an acetamide moiety, making it a complex and intriguing molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclopropylmethylamine derivative. This is followed by the introduction of the 4-fluorophenyl group through a nucleophilic substitution reaction. The final step involves the acylation of the resulting intermediate with naphthalen-1-ylacetic acid to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropyl or naphthyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with cyclopropyl, fluorophenyl, or naphthyl groups. Examples include:

  • N-(cyclopropylmethyl)-2-(naphthalen-1-yl)acetamide
  • N-(4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • N-(1-(4-fluorophenyl)cyclopropyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-19-10-8-18(9-11-19)22(12-13-22)15-24-21(25)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-11H,12-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSHJPCWPMHQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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